molecular formula C18H19N B569040 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole CAS No. 273220-33-0

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Cat. No.: B569040
CAS No.: 273220-33-0
M. Wt: 249.357
InChI Key: UZFOEGFWKUBPHK-UHFFFAOYSA-N
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Description

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The specific conditions, such as the choice of acid and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of catalysts and reaction conditions is crucial to ensure high yield and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or proteins, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Its p-tolyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-13-9-11-14(12-10-13)19-17-7-3-2-5-15(17)16-6-4-8-18(16)19/h2-3,5,7,9-12,16,18H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFOEGFWKUBPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CCCC3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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